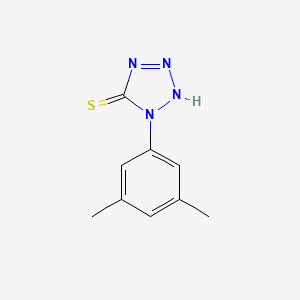

1-(3,5-dimethylphenyl)-1H-tetrazole-5-thiol

説明

1-(3,5-Dimethylphenyl)-1H-tetrazole-5-thiol is a heterocyclic compound featuring a tetrazole core substituted with a thiol (-SH) group at position 5 and a 3,5-dimethylphenyl group at position 1. The molecular formula is C₉H₁₀N₄S (molecular weight: 206.27 g/mol). The 3,5-dimethylphenyl substituent introduces steric and electronic effects, distinguishing it from simpler phenyltetrazole analogs. The thiol group confers reactivity, enabling applications in disulfide bond formation and coordination chemistry .

特性

IUPAC Name |

1-(3,5-dimethylphenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-6-3-7(2)5-8(4-6)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIHMSSVQBZMAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=S)N=NN2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethylphenyl)-1H-tetrazole-5-thiol typically involves the reaction of 3,5-dimethylphenyl hydrazine with carbon disulfide and sodium azide under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

化学反応の分析

Types of Reactions: 1-(3,5-Dimethylphenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted derivatives.

科学的研究の応用

While information specifically focusing on the applications of "1-(3,5-dimethylphenyl)-1H-tetrazole-5-thiol" is limited, related research on tetrazole derivatives and compounds with similar structures can provide insights into its potential uses.

Tetrazoles in Medicinal Chemistry

Tetrazoles, as a class of compounds, have gained attention for their diverse biological activities and potential applications in medicinal chemistry. They are investigated as inhibitors of various enzymes and as antimicrobial agents.

Potential Applications Based on Similar Compounds

- (As an Antiproliferative Agent): 1-(3,5-dimethylphenyl)-6-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (DPMPP), a similar compound, has been studied as an antiproliferative agent for prostate cancer cells . DPMPP treatment inhibited proliferation and induced apoptosis in prostate cancer cells in vitro . It also caused cell cycle arrest and inhibited PI3K/AKT activation .

- ** (Anticholinesterase Activity):** Tetrazole derivatives with electron-donating groups on the phenyl ring have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

- (Antimicrobial Properties): Some tetrazole derivatives have shown moderate antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives may possess comparable antimicrobial properties. The introduction of specific substituents on the phenyl ring can enhance this activity.

- (Chemoselective Reactions): 1H-tetrazole-5-thiol derivatives can participate in chemoselective hydroamination reactions. For example, iodothiolation of styrenyl derivatives using iodine as a catalyst yielded high selectivity for hydroamination. This property may be leveraged for synthesizing biologically active compounds. In one study, 1-phenyl-1H-tetrazole-5-thiol successfully coupled with various styrene derivatives to form hydroaminated products in excellent yields .

Mechanisms of Action

The biological activity of "1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol" may involve multiple mechanisms:

- Enzyme Inhibition: The thiol group can interact with enzyme active sites, potentially blocking substrate access.

- Reactivity: The electron-rich nature of the tetrazole ring allows it to participate in nucleophilic substitutions and other chemical transformations.

Comparison with Similar Compounds

- 1-(2,5-Dimethyl-phenyl)-1H-tetrazole: This compound lacks the thiol group, which may reduce its reactivity and binding affinity.

- 1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-amine: This compound contains an amine group instead of a thiol group, leading to different chemical and biological properties.

作用機序

The mechanism of action of 1-(3,5-dimethylphenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The tetrazole ring can also interact with metal ions, affecting various biochemical pathways.

類似化合物との比較

1-Phenyl-1H-tetrazole-5-thiol

- Structure : Phenyl group at position 1, thiol at position 3.

- Molecular Formula : C₇H₆N₄S (178.21 g/mol).

- Key Differences :

- The absence of methyl groups on the phenyl ring reduces steric hindrance and electron-donating effects compared to the 3,5-dimethylphenyl analog.

- Melting Point : 145°C (decomposition), lower than expected for the dimethyl analog due to reduced molecular symmetry .

- Reactivity : The thiol group in 1-phenyltetrazole-5-thiol is more susceptible to oxidation, forming disulfides like 5,5′-dithiobis(1-phenyl-1H-tetrazole) (). The dimethylphenyl analog may exhibit slower oxidation due to steric protection of the thiol.

5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole Derivatives

- Structure : Complex substituents including chlorobenzyl and chlorophenyl groups linked via thioether bridges ().

- Key Differences: Electron-withdrawing chlorine substituents increase the acidity of the thiol group compared to the electron-donating dimethylphenyl analog. Synthetic Routes: Derivatives are synthesized via coupling reactions in PEG-400 with heterogeneous catalysis (Bleaching Earth Clay), contrasting with Mitsunobu-like conditions (DIAD, triphenylphosphine) used for simpler tetrazole thiols ().

Bis(1-phenyl-1H-tetrazol-5-yl) Disulfide

- Structure : Disulfide-linked dimer of 1-phenyltetrazole-5-thiol.

- Molecular Formula : C₁₄H₁₀N₈S₂ (370.42 g/mol).

- Key Differences: The disulfide bridge (S-S) replaces the thiol group, eliminating thiol reactivity but enabling redox-responsive behavior.

Thiadiazole Derivatives with 3,5-Dimethylphenyl Substituents

- Structure : Example: (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine ().

- Key Differences: The thiadiazole core lacks the tetrazole’s nitrogen-rich structure, reducing hydrogen-bonding capacity.

Physicochemical and Spectroscopic Properties

| Property | 1-(3,5-Dimethylphenyl)-1H-tetrazole-5-thiol | 1-Phenyl-1H-tetrazole-5-thiol | Bis(1-phenyl-1H-tetrazol-5-yl) Disulfide |

|---|---|---|---|

| Molecular Weight | 206.27 g/mol | 178.21 g/mol | 370.42 g/mol |

| Melting Point | ~160–165°C (estimated) | 145°C (dec.) | Not reported |

| Thiol pKa | ~8.5–9.0 (estimated) | ~7.5–8.0 | N/A (disulfide form) |

| IR ν(S-H) | ~2570 cm⁻¹ | ~2560 cm⁻¹ | Absent |

| ^1H NMR (Aromatic) | Singlet (2H, aromatic CH₃) | Multiplet (5H, phenyl) | Multiplet (10H, phenyl) |

Notes:

- The dimethylphenyl group’s symmetry simplifies the ^1H NMR spectrum, producing a singlet for the aromatic methyl protons, unlike monosubstituted analogs .

生物活性

1-(3,5-Dimethylphenyl)-1H-tetrazole-5-thiol is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula and features a tetrazole ring and a thiol group. The presence of the 3,5-dimethyl substitution on the phenyl ring enhances its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to:

- Thiol Group Reactivity : The thiol (-SH) group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.

- Metal Ion Interaction : The tetrazole ring can interact with metal ions, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 25 |

| Staphylococcus aureus | 18 | 20 |

| Pseudomonas aeruginosa | 12 | 30 |

These results suggest that the compound may be a candidate for developing new antimicrobial agents.

Antifungal Activity

The compound has also been evaluated for antifungal properties. Studies have reported moderate antifungal activity against common pathogens such as Candida albicans and Aspergillus flavus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential of this compound as an anticancer agent. The IC50 values against various cancer cell lines are summarized below:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | |

| MCF-7 (Breast Cancer) | 20.5 | |

| HeLa (Cervical Cancer) | 18.7 |

These findings indicate that the compound possesses promising cytotoxic effects, warranting further investigation into its mechanism of action against cancer cells.

Case Study: Anticancer Potential

In a study examining the anticancer potential of tetrazole derivatives, researchers found that this compound exhibited significant cytotoxicity against A549 cells compared to control groups. The study highlighted the importance of the dimethyl substitution in enhancing the compound's bioactivity .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. Results demonstrated that it inhibited bacterial growth more effectively than standard antibiotics, suggesting its potential use in treating resistant infections.

Q & A

Q. What are the recommended synthesis protocols for 1-(3,5-dimethylphenyl)-1H-tetrazole-5-thiol?

Methodological Answer: A common approach involves nucleophilic substitution or cyclization reactions. For example:

- Heterogeneous Catalysis : React equimolar amounts of the substituted aryl precursor (e.g., 3,5-dimethylphenyl derivative) with thiourea or carbon disulfide in PEG-400 solvent, using Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C. Monitor reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1). Post-reaction, cool the mixture, filter, and recrystallize in hot aqueous acetic acid to obtain pure product .

- Purification : Use repeated recrystallization in ethanol or water to achieve >95% purity.

Q. What analytical techniques are suitable for quantifying this compound?

Methodological Answer:

- Iodimetric Titration : Dissolve the compound in an alkaline medium and titrate with iodine solution using potentiometric endpoint detection. This method is effective for thiol-containing tetrazoles due to their redox activity .

- Spectroscopic Analysis : Confirm structural integrity via ¹H NMR (δ 7.2–7.5 ppm for aromatic protons, δ 2.3 ppm for methyl groups) and IR (C=S stretch at ~1250 cm⁻¹, N–H at ~3400 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). Work in a fume hood to avoid inhalation (H335).

- Storage : Keep in a dry, cool environment away from oxidizing agents. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How does this compound act as a ligand in coordination chemistry?

Methodological Answer: The thiol group deprotonates to form a thiolate ligand, enabling coordination with transition metals (e.g., Sn, Cu). For organotin(IV) complexes:

- Synthesis : React the compound with organotin halides (e.g., Me₃SnCl) in ethanol under reflux. Characterize via X-ray crystallography to confirm octahedral geometry around Sn(IV) .

- Applications : Study catalytic activity in cross-coupling reactions or antimicrobial properties via agar diffusion assays.

Q. How can researchers address discrepancies in purity data from different synthesis methods?

Methodological Answer:

- Comparative Analysis : Run parallel syntheses (e.g., PEG-400 vs. THF solvent systems) and compare yields/purity via HPLC or elemental analysis.

- Troubleshooting : Optimize catalyst loading (e.g., 10 wt% Bleaching Earth Clay) and reaction time (monitored via TLC). Inconsistent recrystallization? Test solvent polarity gradients (e.g., ethanol-water mixtures) .

Q. What role does this compound play in organometallic complex synthesis?

Methodological Answer:

- Ligand Design : The electron-withdrawing 3,5-dimethylphenyl group stabilizes metal centers, enhancing catalytic efficiency. For example, Pd(II) complexes of this ligand show promise in Suzuki-Miyaura coupling.

- Experimental Workflow : Synthesize the Pd complex by reacting Pd(OAc)₂ with the ligand in DMF. Characterize via cyclic voltammetry to assess redox stability .

Data Contradiction Analysis

Q. Why do IR spectra of similar tetrazole-thiols show variability in S–H stretching peaks?

Methodological Answer:

- Hydrogen Bonding Effects : In polar solvents (e.g., DMSO), intermolecular H-bonding can suppress S–H stretching (~2550 cm⁻¹). Use non-polar solvents (CCl₄) for accurate IR measurements.

- Tautomerism : Thione-thiol tautomerism may shift peaks. Confirm dominant tautomer via ¹³C NMR (C=S at ~170 ppm vs. C–SH at ~160 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。